molecular formula C8H11NO4 B122345 (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid CAS No. 176027-90-0

(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Cat. No. B122345
CAS RN: 176027-90-0
M. Wt: 185.18 g/mol
InChI Key: VTAARTQTOOYTES-UHFFFAOYSA-N
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Description

(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, also known as LY354740, is a compound that belongs to the class of metabotropic glutamate receptor agonists. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, addiction, and schizophrenia. It has shown promising results in preclinical studies, and several clinical trials have been conducted to evaluate its efficacy and safety in humans.

Mechanism of Action

(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid acts as a selective agonist of the metabotropic glutamate receptor subtype 2 and 3 (mGluR2/3). These receptors are involved in the regulation of glutamate release, which is a key neurotransmitter in the central nervous system. Activation of mGluR2/3 by this compound leads to the inhibition of glutamate release, which has been implicated in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to reduce anxiety-like behavior, improve cognitive function, and decrease drug-seeking behavior in animal models of addiction. It has also been shown to have antidepressant-like effects in rodent models of depression.

Advantages and Limitations for Lab Experiments

(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has several advantages for lab experiments, including its high selectivity for mGluR2/3, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, it also has some limitations, including its relatively short half-life and the potential for off-target effects at higher doses.

Future Directions

There are several future directions for research on (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid. One area of interest is the development of more selective and potent mGluR2/3 agonists with improved pharmacokinetic properties. Another area of interest is the evaluation of this compound in combination with other drugs for the treatment of various neurological and psychiatric disorders. Finally, further research is needed to elucidate the mechanisms underlying the effects of this compound and to identify potential biomarkers for treatment response.

Synthesis Methods

(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid can be synthesized through a multistep process involving the reaction of 2,3-dihydroxy-1,4-dioxane with diethyl malonate, followed by cyclization with sodium ethoxide and reduction with sodium borohydride. The final product is obtained after purification through column chromatography.

properties

IUPAC Name

2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAARTQTOOYTES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870131
Record name 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

176027-90-0, 177317-28-1
Record name LY 314582
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176027900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(3.1.0)hexane-2,6-dicarboxylic acid, 2-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177317281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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